molecular formula C10H14N2S B082252 Thiourea, N-(1-methylethyl)-N'-phenyl- CAS No. 15093-36-4

Thiourea, N-(1-methylethyl)-N'-phenyl-

Cat. No.: B082252
CAS No.: 15093-36-4
M. Wt: 194.3 g/mol
InChI Key: LFBMRUOVWMEFFZ-UHFFFAOYSA-N
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Description

Thiourea, N-(1-methylethyl)-N'-phenyl- is a useful research compound. Its molecular formula is C10H14N2S and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound Thiourea, N-(1-methylethyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131983. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiourea, N-(1-methylethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(1-methylethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-Isopropyl-3-phenylthiourea is phenoloxidase , a key enzyme of melanization . This enzyme catalyzes the oxidation of phenols and plays a significant role in the melanization process, which is widespread in living organisms .

Mode of Action

1-Isopropyl-3-phenylthiourea acts as a competitive inhibitor of phenoloxidase . It interferes with the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase . The inhibition constant of this compound was estimated as 0.21 ± 0.09 μM, indicating a strong affinity for the enzyme .

Biochemical Pathways

The compound affects the melanization pathway by inhibiting phenoloxidase . Phenoloxidase catalyzes the initial steps of melanization, namely, the oxidation by molecular oxygen of monophenols and ortho-diphenols into the corresponding ortho-quinones . These quinones then undergo spontaneous intramolecular cyclization to yield indoles, which subsequently polymerize into melanin .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier . The compound is also known to inhibit CYP1A2, an important enzyme involved in drug metabolism .

Result of Action

By inhibiting phenoloxidase, 1-Isopropyl-3-phenylthiourea can potentially affect the melanization process . This could lead to changes in the coloration of tissues and other biological materials, as melanin is responsible for the dark color of animal skin, hair, and the browning of fruit and root shears .

Properties

IUPAC Name

1-phenyl-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMRUOVWMEFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164653
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15093-36-4
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-N'-isopropylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N-(1-methylethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15093-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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